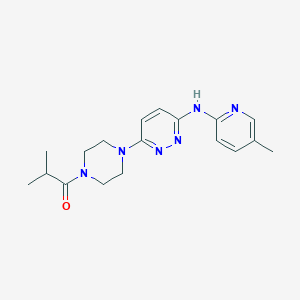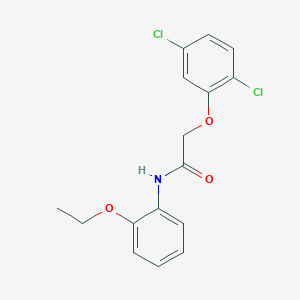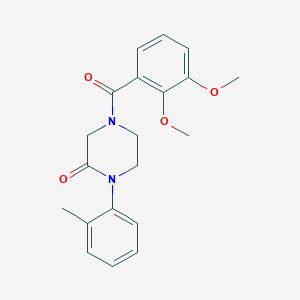
6-(4-isobutyryl-1-piperazinyl)-N-(5-methyl-2-pyridinyl)-3-pyridazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-isobutyryl-1-piperazinyl)-N-(5-methyl-2-pyridinyl)-3-pyridazinamine is a useful research compound. Its molecular formula is C18H24N6O and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.20115941 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
The synthesis of pyrimidine and bispyrimidine derivatives, including those structurally related to "6-(4-isobutyryl-1-piperazinyl)-N-(5-methyl-2-pyridinyl)-3-pyridazinamine," has been explored for potential anti-inflammatory and analgesic activities. These compounds are synthesized through condensation reactions involving isothiocyanato compounds and amines, demonstrating the versatility of piperazine derivatives in medicinal chemistry (Sondhi et al., 2007).
Antibacterial Applications
A series of tetracyclic quinolone antibacterials incorporating piperazinyl derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies of these compounds highlight the importance of the piperazinyl group in enhancing antibacterial efficacy (Taguchi et al., 1992).
Structural and Electronic Properties
The structural and electronic properties of compounds bearing the piperazinyl moiety have been studied through X-ray diffraction and molecular-orbital calculations. These studies provide insights into the stereochemistry and electronic interactions that may influence the biological activity of such compounds (Georges et al., 1989).
Anticonvulsant and Antihistaminic Properties
Research into the pharmacological properties of piperazinyl derivatives has identified compounds with promising anticonvulsant and antihistaminic activities. These findings suggest the potential of these derivatives in developing new therapeutic agents for treating epilepsy and allergic conditions (Gyoten et al., 2003).
Antifungal Activity
Amides from Piper species, including those with piperidine and pyrrolidine moieties, have been identified for their antifungal activities. This research underscores the potential of natural product derivatives in addressing fungal infections (Navickiene et al., 2000).
Anti-inflammatory and Analgesic Activities
The evaluation of ibuprofen analogs incorporating piperidine and pyrrolidine has revealed compounds with potent anti-inflammatory and analgesic activities. These findings highlight the therapeutic potential of modifying existing drugs to enhance their efficacy (Rajasekaran et al., 1999).
Eigenschaften
IUPAC Name |
2-methyl-1-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-13(2)18(25)24-10-8-23(9-11-24)17-7-6-16(21-22-17)20-15-5-4-14(3)12-19-15/h4-7,12-13H,8-11H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOUOZATXCGGFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[3'-(1-methoxyethyl)biphenyl-4-yl]oxy}-N-methylacetamide](/img/structure/B5549911.png)


![4-methoxy-3-nitro-N-[2-(propan-2-yl)phenyl]benzamide](/img/structure/B5549926.png)
![[(3R*,4R*)-1-[(4-chlorophenyl)acetyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5549929.png)
![N-cyclopentyl-3-({[1-(6-methylpyridin-3-yl)ethyl]amino}sulfonyl)benzamide](/img/structure/B5549943.png)
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5549945.png)
![5-({[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE](/img/structure/B5549951.png)
![5-ethyl-N,2,3-trimethyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549958.png)
![3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)propanoic acid](/img/structure/B5549971.png)



![(4aS*,8aR*)-1-[2-(methylamino)ethyl]-6-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5550004.png)
